Methyl 4-bromo-2-methylbenzoate
Description
Strategic Importance of Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis
Halogenated benzoate esters, a class of compounds to which Methyl 4-bromo-2-methylbenzoate belongs, are pivotal intermediates in organic chemistry. numberanalytics.comorganic-chemistry.org The presence of a halogen atom, such as bromine, on the benzene (B151609) ring dramatically influences the molecule's reactivity, providing a handle for a wide array of chemical transformations. This strategic placement of a reactive site allows chemists to selectively introduce new functional groups and build intricate molecular architectures.
The ester functional group, on the other hand, offers another point of chemical manipulation. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic possibilities. numberanalytics.com This dual reactivity makes halogenated benzoate esters powerful tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, halogenated benzoic acid derivatives are crucial intermediates in the production of certain quinolone-based chemotherapeutics, which are known for their antibacterial properties. google.com Their widespread use is a testament to their versatility and importance in constructing molecules with desired properties. nih.govpreprints.org
This compound as a Key Chemical Synthon: Current Research Landscape
This compound (C9H9BrO2) has emerged as a particularly valuable synthon due to the specific arrangement of its functional groups. nih.gov The bromine atom at the 4-position, the methyl group at the 2-position, and the methyl ester at the 1-position each offer distinct opportunities for chemical modification.
The bromine atom is a prime site for cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. chemicalbook.com This allows for the introduction of a wide variety of substituents at this position. The methyl group can undergo radical bromination to introduce a bromomethyl group, a reactive handle for further functionalization. chemicalbook.com Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or other functional groups. chemicalbook.com
This trifecta of reactive sites makes this compound a highly sought-after starting material for the synthesis of a diverse range of complex molecules. Current research often focuses on leveraging these reactive sites to build molecules with potential applications in medicinal chemistry and materials science. nih.govontosight.ai For example, it serves as a key intermediate in the synthesis of certain pyrazole (B372694) derivatives that have shown potent antibacterial activity. nih.gov
Evolution of Synthetic and Application-Oriented Research on this compound
The synthesis of this compound itself is a topic of ongoing research, with a focus on developing efficient and scalable methods. A common approach involves the esterification of 4-bromo-2-methylbenzoic acid. chemicalbook.comgoogle.com This precursor can be prepared through various routes, and its availability is crucial for the subsequent synthesis of the target ester.
Early research on this compound likely focused on fundamental reactivity studies, exploring the chemical transformations possible at each of its functional groups. As the tools of organic synthesis became more sophisticated, so too did the applications of this compound. The advent of palladium-catalyzed cross-coupling reactions, for instance, significantly expanded the utility of the bromo-substituent, opening up new avenues for creating complex molecular scaffolds.
More recently, research has become increasingly application-oriented. Scientists are now using this compound as a key building block in the total synthesis of natural products and in the development of novel pharmaceutical agents and functional materials. For example, it has been utilized in the preparation of isoindolinone derivatives and N-propyl-8-chloro-6-substituted isoquinolones, highlighting its role in constructing heterocyclic systems of medicinal interest. chemicalbook.com The continued exploration of this versatile synthon promises to yield even more innovative applications in the future.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H9BrO2 | nih.gov |
| Molecular Weight | 229.07 g/mol | nih.govbldpharm.com |
| CAS Number | 99548-55-7 | nih.govambeed.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | CC1=C(C=C(Br)C=C1)C(=O)OC | nih.gov |
Table 2: Synthetic Reactions Involving this compound
| Reaction Type | Reagents | Product Type | Reference |
| Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | Methyl 4-bromo-2-(bromomethyl)benzoate | chemicalbook.com |
| Esterification (Synthesis) | 4-bromo-2-methylbenzoic acid, Methanol (B129727), Sulfuric acid | This compound | chemicalbook.comgoogle.com |
| Cross-Coupling | Potassium vinyl fluoroborate or vinyl boronic acid, Palladium catalyst | Intermediate for Fluralaner synthesis | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEXEOXALMJXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621806 | |
| Record name | Methyl 4-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99548-55-7 | |
| Record name | Methyl 4-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Development of Methyl 4 Bromo 2 Methylbenzoate
Classical and Contemporary Synthetic Routes to Methyl 4-bromo-2-methylbenzoate
The synthesis of this compound is primarily achieved through the esterification of 4-bromo-2-methylbenzoic acid or by employing integrated strategies that combine halogenation and esterification steps.
Esterification of 4-Bromo-2-methylbenzoic Acid
A prevalent and direct method for synthesizing this compound involves the esterification of 4-bromo-2-methylbenzoic acid. amazonaws.comgoogle.com This reaction is typically performed by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. google.com This process drives the reaction toward the formation of the desired ester. High yields have been reported for this method. For example, a 92% yield was achieved by preparing the compound from 4-bromo-2-methylbenzoic acid. amazonaws.com Another approach involves the use of thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride intermediate, which subsequently reacts with methanol.
Table 1: Esterification of 4-Bromo-2-methylbenzoic Acid
| Reactant | Reagents | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-methylbenzoic acid | Methanol | Concentrated H₂SO₄ | Reflux, 6 hours | --- | google.com |
| 4-Bromo-2-methylbenzoic acid | --- | --- | --- | 92% | amazonaws.com |
| 2-Bromo-4-methyl-benzoic acid | Methanol | Concentrated H₂SO₄ | Reflux, ~16 hours | 85% |
Integrated Halogenation and Esterification Approaches
To enhance synthetic efficiency, integrated approaches that combine bromination and esterification in a single pot have been developed. These methods often start with a more accessible precursor like 2-methylbenzoic acid. The acid can first undergo bromination followed by esterification without the need to isolate the brominated intermediate. Alternatively, methyl 2-methylbenzoate (B1238997) can be synthesized first and then subjected to bromination. chemicalbook.com For instance, the synthesis of a related compound, 2-bromo-4-bromomethyl-benzoic acid methyl ester, was achieved by first esterifying 2-bromo-4-methyl-benzoic acid to yield 2-bromo-4-methyl-benzoic acid methyl ester, which was then brominated using N-bromosuccinimide (NBS) and benzoylperoxide.
Catalytic Synthesis Protocols (e.g., Acidic Catalysis, Palladium-Mediated Reactions)
Catalysis is central to the efficient production of this compound. Acidic catalysis, using strong acids like sulfuric acid or hydrochloric acid gas, is standard for the esterification of the corresponding carboxylic acid. google.comchemicalbook.com
More advanced catalytic methods include palladium-mediated reactions. A patent describes a process where this compound, the first intermediate, undergoes a palladium-catalyzed reaction with potassium vinyl fluoroborate or vinyl boronic acid. google.com Palladium catalysis is also employed in Suzuki cross-coupling reactions to synthesize derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrating the versatility of this catalyst in reactions involving bromo-substituted methylaniline compounds. nih.govresearchgate.net While not a direct synthesis of the title compound, palladium-catalyzed carbonylation of aryl bromides with carbon monoxide and methanol to produce methyl esters is a well-established transformation. acs.org
Table 2: Catalytic Synthesis Approaches
| Reaction Type | Catalyst | Reactants | Product | Reference |
|---|---|---|---|---|
| Esterification | Sulfuric Acid | 4-Bromo-2-methylbenzoic acid, Methanol | This compound | google.com |
| Suzuki Coupling | Pd(dppf)Cl₂ | This compound, Potassium vinyl fluoroborate | Second intermediate compound | google.com |
| Suzuki Coupling | Pd(PPh₃)₄/K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Boronic acids | Monosubstituted and bisubstituted products | nih.govresearchgate.net |
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry emphasizes the development of sustainable and highly efficient manufacturing processes.
Sustainable and Green Chemistry Synthetic Pathways
Green chemistry principles aim to reduce the environmental footprint of chemical production. For ester synthesis, this can involve using more environmentally friendly catalysts. An example of a green chemistry approach in a related synthesis is the use of diphenyl diselenide and dihydrogen peroxide as a catalytic system for the synthesis of various esters from aldehydes and alcohols, which proceeds under mild conditions. chemicalbook.com While a specific green synthesis for this compound is not detailed in the provided results, the broader application of such principles is a key area of contemporary research.
Continuous Flow and Batch Process Optimization for this compound
The optimization of both batch and continuous flow processes is crucial for the industrial production of this compound. Batch processes are traditionally optimized by adjusting parameters like temperature, reaction time, and catalyst concentration to maximize yield and purity.
Continuous flow chemistry presents a modern alternative, offering benefits such as superior heat and mass transfer, enhanced safety, and the potential for automation and higher throughput. In a continuous flow system for the synthesis of this compound, a solution containing 4-bromo-2-methylbenzoic acid, methanol, and a suitable catalyst could be continuously passed through a heated reactor to achieve efficient esterification.
Regio- and Chemoselective Synthesis Strategies
The synthesis of this compound primarily involves two strategic approaches: the esterification of 4-bromo-2-methylbenzoic acid or the bromination of methyl 2-methylbenzoate. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability.
A prevalent and direct method is the Fischer esterification of 4-bromo-2-methylbenzoic acid. google.comamazonaws.com This reaction is typically carried out by treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comchemicalbook.com The key advantage of this approach is the unambiguous placement of the bromo and methyl groups on the benzene (B151609) ring, as the substitution pattern is pre-defined in the starting material. This strategy ensures high regioselectivity. A patent describes a process where 4-bromo-2-methylbenzoic acid is dissolved in methanol and heated under reflux with concentrated sulfuric acid for several hours to yield the desired product. google.com Similarly, research literature reports the synthesis via this method to achieve high yields, such as 92%. amazonaws.com
An alternative strategy involves the regioselective bromination of methyl 2-methylbenzoate. This electrophilic aromatic substitution reaction presents a greater challenge in terms of regioselectivity. The starting ester, methyl 2-methylbenzoate, has two activating groups on the benzene ring: the methyl group (ortho-, para-directing) and the methoxycarbonyl group (meta-directing). The methyl group's activating effect generally directs incoming electrophiles to the ortho and para positions. Since the ortho position to the methyl group is sterically hindered and also the meta position to the ester, the para-position is the most likely site for bromination. However, achieving exclusive bromination at the 4-position requires careful control of reaction conditions to prevent the formation of other isomers.
Another synthetic consideration is the potential for benzylic bromination of the methyl group. Radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, can occur at the benzylic position to form methyl 4-bromo-2-(bromomethyl)benzoate. chemicalbook.com This highlights the importance of chemoselectivity in choosing the appropriate brominating agent and conditions to favor aromatic substitution over benzylic substitution.
Synthetic Methodologies for this compound and Related Reactions
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-bromo-2-methylbenzoic acid | Methanol, concentrated sulfuric acid, reflux | This compound | - | google.com |
| 4-bromo-2-methylbenzoic acid | Procedure III (details not specified) | This compound | 92% | amazonaws.com |
| This compound | N-bromosuccinimide, benzoyl peroxide, carbon tetrachloride, reflux | Methyl 4-bromo-2-(bromomethyl)benzoate | 90% | |
| This compound | N-bromosuccinimide, dibenzoyl peroxide, tetrachloromethane, 85 °C | Methyl 4-bromo-2-(bromomethyl)benzoate | 97% | chemicalbook.com |
| 4-bromo-2-chlorobenzoic acid | Methanol, hydrochloric acid (gas), reflux | Methyl 4-bromo-2-chlorobenzoate | 94% | chemicalbook.com |
Industrial Scale-Up and Process Engineering Considerations
The transition from laboratory-scale synthesis to industrial production of this compound involves significant process engineering and economic evaluations. A patent for a related compound highlights a synthetic route starting from 4-bromo-2-methylbenzoic acid that is claimed to be advantageous for large-scale synthesis due to low raw material cost, a short route, and mild reaction conditions. google.com
Techno-Economic Feasibility Analysis of Production Routes
A thorough techno-economic analysis is crucial for determining the commercial viability of producing this compound. This analysis would compare the different synthetic pathways, primarily the esterification of 4-bromo-2-methylbenzoic acid versus the bromination of methyl 2-methylbenzoate.
Key factors in this analysis include:
Raw Material Costs and Availability: The price and supply chain stability of 4-bromo-2-methylbenzoic acid versus methyl 2-methylbenzoate and the brominating agent are primary cost drivers.
Capital Expenditure (CAPEX): This includes the cost of reactors, separation and purification equipment, and storage facilities. The esterification route might require simpler equipment compared to a process that needs precise control over a regioselective bromination.
Operating Expenditure (OPEX): This encompasses costs related to energy consumption (heating for reflux), solvents, catalysts, waste treatment, and labor.
Process Yield and Purity: Higher yields and purities reduce the cost per kilogram of the final product and minimize downstream purification costs. The esterification route starting from the pre-brominated acid generally offers higher regioselectivity and potentially a purer product stream. google.comamazonaws.com
Market Price of the Final Product: The selling price of this compound will ultimately determine the profitability of the chosen manufacturing process.
While specific economic data for this compound is not publicly available, a general analysis suggests that the esterification of 4-bromo-2-methylbenzoic acid is likely the more economically feasible route for large-scale production due to its high regioselectivity, which simplifies purification and ensures consistent product quality.
Challenges and Solutions in Large-Scale Manufacturing
Scaling up the synthesis of this compound presents several challenges that must be addressed through careful process design and control.
Heat Management: The esterification reaction is typically conducted at reflux temperatures. google.com On a large scale, efficient heat transfer is critical to maintain a consistent reaction rate and prevent localized overheating, which could lead to side reactions or solvent loss. The use of jacketed reactors with appropriate heat transfer fluids is a standard solution.
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants and catalyst in large-volume reactors is essential for achieving high conversion rates. Inadequate mixing can lead to incomplete reactions and lower yields. The design of the agitator and reactor baffles is critical to ensure efficient mass transfer.
Product Purification: The removal of unreacted starting materials, catalyst, and any by-products is a significant challenge. For the esterification route, this involves neutralizing the acid catalyst and then separating the ester, often through extraction and distillation. For the bromination route, separating isomeric impurities would be a major hurdle, likely requiring advanced and costly purification techniques like fractional distillation or crystallization.
Waste Management: The esterification process generates acidic waste from the catalyst, which requires neutralization before disposal. Solvent recovery and recycling are also important economic and environmental considerations.
Material Handling and Corrosion: The use of strong acids like sulfuric acid as a catalyst necessitates the use of corrosion-resistant materials for the reactor and associated piping to ensure process safety and equipment longevity. google.com
A proposed solution for a scalable process involves a multi-step synthesis starting from 4-bromo-2-methylbenzoic acid, which is first esterified. google.com The resulting this compound can then be used in subsequent reactions, such as palladium-catalyzed cross-coupling reactions. google.com This approach, by starting with a regiochemically defined building block, circumvents the selectivity issues of brominating an already esterified ring, making it more amenable to robust, large-scale manufacturing.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2 Methylbenzoate
Reaction Pathways Involving the Aryl Halide Moiety
The bromine atom attached to the aromatic ring is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. Methyl 4-bromo-2-methylbenzoate readily participates in several of these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species, typically a boronic acid or its ester, to form a new C-C bond. libretexts.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org These reactions can be performed with various palladium sources and ligands, with some systems allowing for reactions at room temperature. libretexts.org
A patent describes a Suzuki-Miyaura reaction involving a derivative of this compound, reacting it with potassium vinylfluoroborate or vinylboronic acid in the presence of a palladium catalyst to form a second intermediate compound. google.com This highlights the utility of this reaction in creating vinylated aromatic compounds. google.com
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with excellent trans selectivity. organic-chemistry.org The mechanism follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Various palladium catalysts, such as palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), are effective for this transformation. wikipedia.org
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgnih.gov It is typically co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgnih.gov The reaction can be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org A discussion on a related Sonogashira reaction involving methyl-4-bromobenzoate highlights the importance of an inert atmosphere to prevent side reactions like homo-coupling. researchgate.net
Table 1: Examples of Cross-Coupling Reactions with Aryl Bromides
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst, Base | Biaryl |
| Heck | Alkene | Pd Catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base | Arylalkyne |
Nucleophilic Aromatic Substitution (SNAr) Studies
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, the ester group is an electron-withdrawing group, but its activating effect for SNAr at the para-position is generally weaker than that of a nitro group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Organometallic and Metal-Catalyzed Transformations
The aryl bromide moiety of this compound can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, through reaction with magnesium or lithium metal, respectively. msu.edu These highly reactive species are powerful nucleophiles and can participate in a wide range of reactions, including additions to carbonyl compounds and other electrophiles. msu.edu
Additionally, the bromine atom can be involved in various other metal-catalyzed transformations beyond the standard cross-coupling reactions. These can include reactions that form new carbon-heteroatom bonds or other carbon-carbon bonds under specific catalytic conditions. ambeed.com
Reactivity of the Ester Functional Group
The methyl ester group of this compound offers another site for chemical modification.
Transesterification and Hydrolytic Pathways
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating the ester with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid, under either acidic or basic conditions. byjus.comlearncbse.in Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. Acid-catalyzed hydrolysis is a reversible reaction. learncbse.in
Reductions and Oxidations of the Ester Moiety
Reductions: The ester group can be reduced to a primary alcohol, (4-bromo-2-methylphenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
Oxidations: The ester functional group is already in a high oxidation state and is generally resistant to further oxidation. However, the methyl group on the benzene (B151609) ring can be oxidized. For instance, a patent describes the reaction of this compound with N-bromosuccinimide and benzoyl peroxide in carbon tetrachloride to yield Methyl 4-bromo-2-(bromomethyl)benzoate, indicating a radical bromination of the benzylic methyl group.
Transformations at the Methyl Group
The methyl group attached to the benzene ring of this compound is a key site for chemical modification, particularly through radical reactions.
A primary transformation of the methyl group is benzylic halogenation, a reaction that introduces a halogen atom onto the methyl carbon. This process is typically achieved through a free-radical pathway, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). guidechem.com The reaction is generally conducted by refluxing the starting material with the reagents in a nonpolar solvent like carbon tetrachloride (CCl₄). chemicalbook.com This halogenation yields Methyl 4-bromo-2-(bromomethyl)benzoate, a versatile intermediate for further derivatization. chemicalbook.com
The general mechanism for benzylic halogenation involves three key steps: initiation, propagation, and termination. ambeed.com
Initiation: The radical initiator (like BPO) decomposes upon heating to form initial radicals.
Propagation: A bromine radical, generated from NBS, abstracts a hydrogen atom from the benzylic methyl group to form a stable benzyl (B1604629) radical and hydrogen bromide. This benzyl radical then reacts with a molecule of NBS (or Br₂) to form the product, Methyl 4-bromo-2-(bromomethyl)benzoate, and regenerate a bromine radical, which continues the chain reaction. ambeed.com
Termination: The reaction ceases when radicals combine with each other.
The synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate from this compound has been reported under various conditions, as detailed in the table below.
Table 1: Synthesis Conditions for Methyl 4-bromo-2-(bromomethyl)benzoate
| Reagents | Initiator | Solvent | Temperature | Time | Yield | Reference |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux (85 °C) | 2 hours | 97% | chemicalbook.com |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux | 2 hours | 90% | |
| N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | Reflux | 7 hours | Not specified for this specific substrate, but method is general. | guidechem.com |
The benzylic halogenation described above is a classic example of a radical-mediated reaction. ambeed.com The stability of the intermediate benzyl radical is a key factor driving the selectivity for substitution at the methyl group over addition to the aromatic ring. This stability arises from the delocalization of the unpaired electron into the benzene ring.
In the case of this compound, the resulting Methyl 4-bromo-2-(bromomethyl)benzoate does not have a stereocenter at the benzylic carbon. Therefore, considerations of stereochemical control at this position are not applicable for this specific product. If the benzylic position were to be further substituted to create a chiral center, the stereochemical outcome would depend on the mechanism of the subsequent reaction and the nature of the reagents and catalysts involved. Detailed studies on stereocontrolled derivatization from this specific achiral precursor are not extensively covered in the surveyed literature.
Comprehensive Mechanistic Elucidation of Key Transformations
A deeper understanding of the reactions involving this compound requires detailed mechanistic studies, including computational and experimental analyses.
Specific experimental kinetic data, such as reaction rates, rate constants, and activation energies, for the transformations of this compound are not provided in the surveyed publications. Likewise, thermodynamic data, including the enthalpy (ΔH) and entropy (ΔS) of reaction for processes like the benzylic halogenation, are not explicitly detailed. This information would be valuable for optimizing reaction conditions and for a more complete understanding of the compound's reactivity profile.
Applications of Methyl 4 Bromo 2 Methylbenzoate As a Versatile Intermediate
Medicinal Chemistry and Pharmaceutical Development
The utility of Methyl 4-bromo-2-methylbenzoate and its derivatives is well-documented in the field of medicinal chemistry and pharmaceutical development. These compounds serve as crucial building blocks for creating novel therapeutic agents and play a role in innovative drug delivery technologies.
Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its reactive sites allow for a range of chemical transformations, making it an adaptable precursor for complex drug molecules. For instance, its derivative, Methyl 4-(bromomethyl)benzoate, is utilized in the preparation of potential anti-HIV agents. sarex.com Furthermore, it is an intermediate in the synthesis of Eprosartan, an anti-hypertensive drug, and Imatinib, an anti-neoplastic agent. sarex.com
The synthesis of various APIs often involves the transformation of the bromo and methyl ester groups of this compound into other functional groups or the use of these groups to form new carbon-carbon or carbon-heteroatom bonds. The following table highlights some APIs and the role of benzoate (B1203000) derivatives in their synthesis.
| API | Therapeutic Category | Role of Benzoate Derivative |
| Eprosartan | Anti-Hypertensive | Intermediate sarex.com |
| Imatinib | Anti-Neoplastic | Intermediate sarex.com |
| Procarbazine | Anti-Neoplastic | Intermediate sarex.com |
Building Block for Novel Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds are a cornerstone of modern drug discovery due to their diverse biological activities. This compound serves as a valuable scaffold for the construction of novel heterocyclic systems. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various substituents, while the ester group can be hydrolyzed or converted to other functionalities to build complex heterocyclic rings.
For example, derivatives of this compound can be used to synthesize quinazolines, benzodiazepines, and other pharmacologically relevant heterocyclic structures. The ability to introduce a wide range of chemical diversity through modifications of the this compound core allows for the exploration of new chemical space in the search for potent and selective drug candidates.
Exploration in PROTACs and Vesicle-Based Delivery Systems
Recent advancements in pharmaceutical sciences have led to the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and sophisticated drug delivery systems. While direct evidence of this compound's use in PROTACs is not extensively documented in the provided search results, its nature as a versatile building block suggests its potential in this area. PROTACs are bifunctional molecules that require linkers to connect a target-binding ligand to an E3 ligase-recruiting ligand. The chemical handles on this compound could be strategically utilized in the synthesis of these complex linker units.
In the context of vesicle-based delivery systems, benzoate derivatives can be incorporated into liposomes or other nanocarriers to improve drug loading, stability, and targeted delivery. The lipophilic nature of the benzoate core can enhance encapsulation within lipid bilayers, while the functional groups can be used to attach targeting moieties or polymers to the surface of the vesicles.
Agrochemical Research and Development
The application of this compound extends beyond pharmaceuticals into the realm of agrochemical research. Its utility as an intermediate is crucial for the development of new crop protection agents.
Intermediate in the Synthesis of Crop Protection Agents (e.g., Fluralaner precursors)
One of the notable applications of this compound is its role as an intermediate in the synthesis of precursors for the insecticide and acaricide, Fluralaner. A patented process describes the use of this compound as a starting material to synthesize 4-bromoacetyl-2-methyl benzoic acid methyl ester, a key component for Fluralaner. google.com This synthesis involves a three-step reaction sequence starting from 4-bromo-2-methyl benzoic acid, which is first esterified to this compound. google.com
The development of efficient synthetic routes to such agrochemicals is of high importance, and the use of readily available intermediates like this compound is a key aspect of this process. google.com
Design and Development of Novel Agrochemical Candidates
The structural motif of this compound is a valuable starting point for the design and synthesis of new agrochemical candidates. The principles of rational drug design applied in medicinal chemistry are also relevant in the agrochemical field. By modifying the structure of this compound, researchers can create libraries of new compounds to screen for herbicidal, fungicidal, or insecticidal activity.
Materials Science and Advanced Polymer Synthesis
The unique chemical architecture of this compound makes it a significant precursor in the development of advanced materials, particularly in the realm of functional and high-performance polymers.
Monomeric Unit in the Preparation of Functional Polymers
This compound functions as a key intermediate in the synthesis of more complex monomers used for producing functional polymers. While not typically a direct monomer itself, its chemical handles—the bromo group and the methyl ester—are readily modified to introduce polymerizable functionalities. For instance, starting with the esterification of 4-bromo-2-methylbenzoic acid to yield this compound, subsequent cross-coupling reactions can be performed at the bromine position. chemicalbook.com This allows for the introduction of various organic moieties, effectively creating custom-designed monomers. These monomers can then be polymerized to form polymers with tailored properties for specific applications.
A notable synthetic pathway involves the conversion of this compound into other derivatives that can be polymerized. For example, it serves as the starting material for producing Methyl 4-bromo-2-(bromomethyl)benzoate through a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). chemicalbook.com This resulting dibrominated compound possesses two reactive sites, enabling its use in polycondensation reactions to create polyesters or other functional polymers.
Role in the Synthesis of Liquid Crystalline Polymers
The parent compound, 4-bromo-2-methylbenzoic acid, is a documented starting material for the creation of mesogen-jacketed liquid crystalline polymers (MJLCPs). chemicalbook.com These advanced materials exhibit unique self-organizing properties. The synthesis involves multistep coupling reactions where the rigid, rod-like structure of the benzoic acid derivative is incorporated into a polymer backbone. chemicalbook.com
This compound, as the methyl ester of this acid, plays a vital role in these synthetic routes. Esterification is a common strategy to protect the carboxylic acid group or to modify its reactivity during the intricate steps of polymer construction. The bromo-substituted aromatic core of the molecule is essential for forming the rigid mesogenic units that induce the liquid crystalline phase in the final polymer. Examples of such polymers include poly[4,4′-bis(4-butoxyphenyloxycarbonyl)-2-vinylbiphenyl]. chemicalbook.com
Applications in Organic Light-Emitting Diodes (OLED) and Electronic Materials
While direct applications of this compound in commercial OLEDs are not widely documented, its structural class—polycyclic aromatic hydrocarbons (PAHs)—is fundamental to the field of organic electronics. Benzoic acid and its derivatives serve as intermediates for a wide array of chemicals, including those used in dye and paper industries. chemicalbook.com The core benzene (B151609) ring structure is a foundational component for many organic electronic materials.
Research has shown that various PAH derivatives are used as highly efficient emitters and electron-transporting materials in OLED devices. researchgate.net These compounds are selected for their chemical stability, high fluorescence quantum efficiency, and charge-carrying properties. The synthesis of such materials often involves building blocks that can be coupled together, a role for which a bromo-substituted aromatic ester like this compound is well-suited. Its structure allows for participation in cross-coupling reactions to build larger, more complex polyaromatic systems required for OLED applications.
Fine Chemical Synthesis
In the realm of fine chemicals, this compound serves as a valuable intermediate, providing a scaffold for the synthesis of high-value products like specialty pigments and aromatic compounds.
Precursor for Specialty Dyes and Pigments
Benzoic acid and its derivatives are established intermediates in the synthesis of dyes. chemicalbook.com The aromatic ring is a core component of many chromophores (the part of a molecule responsible for its color). While specific dyes synthesized directly from this compound are not extensively detailed in public literature, its structure is analogous to precursors used in the dye industry.
The bromo- and methyl-substituted benzene ring can be chemically modified through reactions like nitration, amination, and coupling to produce complex dye molecules. For instance, the bromo group can be replaced by an amino group, converting the molecule into a derivative of aminobenzoic acid, a common precursor for azo dyes. The presence of the methyl and ester groups can also influence the final color and properties (like solubility and lightfastness) of the dye.
Role in the Synthesis of Fragrance and Flavor Compounds
Esters of benzoic acid, known as benzoates, are widely used as fragrance and flavoring agents in foods, cosmetics, and pharmaceutical products. chemicalbook.comannexechem.comnih.gov Simple esters like methyl benzoate have pleasant aromas and are key components in the fragrance industry. annexechem.com Benzoic acid itself is approved for use as a flavoring agent and is often found in products like fruit juices, chocolate, and candied fruits. justlonghealth.com
This compound can serve as a precursor to more complex fragrance and flavor compounds. Although the bromo-substituent itself is not typically desired in a final fragrance molecule, it serves as a reactive handle for further chemical synthesis. Through reactions such as Grignard reactions or Suzuki and Stille couplings, the bromine atom can be replaced with various organic groups to create novel aromatic esters with unique scent profiles. This synthetic versatility allows chemists to build upon the foundational benzoate structure to develop new and proprietary fragrance ingredients. A related compound, 4-bromobenzoic acid, is noted as a material for spices and an intermediate for its esters, highlighting the role of such structures in this industry. google.com
Advanced Analytical and Computational Methodologies for Research
Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopic methods are fundamental to the unambiguous identification and structural elucidation of Methyl 4-bromo-2-methylbenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecule's atomic arrangement and connectivity.
High-Resolution NMR (HR-NMR) and 2D NMR: Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H NMR provides critical information about the electronic environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum, the aromatic protons exhibit distinct signals due to their positions on the benzene (B151609) ring. The proton ortho to the ester group is expected to appear at a different chemical shift than the other two aromatic protons. Furthermore, the methyl group on the ring and the methyl group of the ester function will each produce a characteristic singlet.
While specific 2D NMR data for this compound is not widely published, techniques like COSY (Correlation Spectroscopy) would be used to establish correlations between neighboring protons, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. This would definitively assign each proton and carbon signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov A detailed vibrational analysis of the parent molecule, methyl benzoate (B1203000), using DFT calculations helps in assigning the fundamental vibrational modes. nih.gov For this compound, the FT-IR spectrum is expected to show strong characteristic absorption bands. Key peaks would include a strong carbonyl (C=O) stretching vibration from the ester group, typically around 1720-1740 cm⁻¹, C-O stretching bands, and vibrations corresponding to the substituted benzene ring. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. url.edu For this compound (C₉H₉BrO₂), the exact mass can be calculated and compared to the experimental value, confirming the molecular formula. nih.gov Furthermore, fragmentation patterns can reveal structural information. A notable effect in ortho-substituted methyl benzoates is the gas-phase neighboring group participation, where the ortho-substituent can interact with the ester group, leading to a characteristic loss of methanol (B129727) (CH₃OH) during ionization, a fragmentation pathway not typically observed for the meta and para isomers. url.edu
Table 1: Key Spectroscopic Data for this compound An interactive data table based on the data in the text.
| Technique | Feature | Expected Observation | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | Distinct signals for the 3 protons on the substituted ring. | |
| Methyl Protons | Two separate singlets: one for the ring -CH₃ and one for the ester -OCH₃. | ||
| ¹³C NMR | Carbonyl Carbon | Signal in the range of 165-175 ppm. | docbrown.info |
| Aromatic Carbons | Six distinct signals for the benzene ring carbons. | docbrown.info | |
| Methyl Carbons | Two signals for the two methyl groups. | docbrown.info | |
| FT-IR | Carbonyl Stretch (C=O) | Strong absorption band around 1720-1740 cm⁻¹. | nih.gov |
| C-Br Stretch | Characteristic band in the lower frequency region. | ||
| HRMS | Molecular Ion | Accurate mass measurement corresponding to [C₉H₉BrO₂]⁺. | url.edunih.gov |
| Fragmentation | Potential loss of methanol (-CH₃OH) due to ortho-effect. | url.edu |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for analyzing volatile and thermally stable compounds. It separates components of a mixture in the gas phase, which are then detected by a mass spectrometer. This technique is well-suited for assessing the purity of this compound and identifying any impurities, such as starting materials or side-products from its synthesis. restek.comthermofisher.com The mass spectrometer provides identification of the separated components based on their mass spectra, offering a high degree of confidence. uctm.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is frequently employed for monitoring the progress of chemical reactions. Samples can be taken from a reaction mixture at different time points and analyzed to determine the consumption of reactants and the formation of products. Commercial suppliers of this compound list LC-MS as a technique for which data is available, indicating its use in quality control. bldpharm.combldpharm.com
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be used. scirp.orgresearchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a column. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. Methods are often validated according to ICH guidelines to ensure accuracy, precision, and linearity. scirp.orgresearchgate.net
Table 2: Chromatographic Methods for Analysis An interactive data table based on the data in the text.
| Method | Application | Typical Setup | Reference |
|---|---|---|---|
| GC-MS | Purity Assessment, Impurity Identification | A capillary column (e.g., DB-5ms) with a temperature gradient; electron ionization (EI) source. | restek.comthermofisher.com |
| LC-MS | Reaction Monitoring, Quality Control | Reversed-phase C18 column with a gradient of water and acetonitrile (B52724) (often with formic acid). | bldpharm.combldpharm.com |
| HPLC | Quantitative Purity Assessment | Reversed-phase C18 or C8 column with UV detection (e.g., at 254 nm). | scirp.orgresearchgate.net |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful predictive insights into the behavior of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For molecules like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict optimized molecular geometries, bond lengths, and bond angles. nih.govacs.org These calculations also yield important electronic properties such as the distribution of electron density, molecular electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis is a critical application, used to identify the most stable three-dimensional arrangements (conformers) of a molecule by calculating the potential energy as a function of bond rotations. nih.gov For this compound, modeling can determine the preferred orientation of the ester group relative to the benzene ring, which is influenced by the steric hindrance of the ortho-methyl group. These studies are also vital for understanding intermolecular interactions, such as stacking or hydrogen bonding, which govern the compound's physical properties in the solid state and in solution.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physical properties of chemicals based on their molecular structures. epa.gov These models correlate molecular descriptors (e.g., hydrophobicity, electronic parameters, steric properties) with an observed activity or property. nih.gov For a class of compounds like substituted benzoic acids and their esters, QSAR/QSPR models can be developed to predict toxicities or other biological effects. researchgate.netnih.gov For instance, a study on the toxicity of various benzoic acids showed that bromo-substituted acids had higher toxicity to certain organisms than other halogenated or amino-substituted analogs. nih.gov While a specific model for this compound is not highlighted in the literature, it could be included in a training set to develop predictive models for new, related compounds, thereby reducing the need for extensive experimental testing. epa.gov
Future Research Directions and Emerging Applications
Exploration of Bio-Inspired and Biocatalytic Synthesis Routes
The chemical synthesis of methyl 4-bromo-2-methylbenzoate traditionally relies on methods such as the esterification of 4-bromo-2-methylbenzoic acid. google.com However, the future of its synthesis is increasingly looking towards greener and more sustainable bio-inspired and biocatalytic routes.
Chemoenzymatic synthesis strategies, which combine chemical and enzymatic steps, are gaining traction for producing complex molecules with high purity. nih.govnih.gov The application of enzymes, particularly lipases, in the esterification of carboxylic acids is a well-established green alternative to conventional chemical methods. polimi.it These biocatalysts operate under mild conditions, exhibit high selectivity, and reduce the generation of hazardous waste.
Future research is expected to focus on the application of immobilized lipases for the direct esterification of 4-bromo-2-methylbenzoic acid to yield this compound. The use of immobilized enzymes, such as Pseudomonas cepacia lipase, offers advantages like ease of separation and reusability of the biocatalyst, making the process more economically viable and environmentally friendly. nih.gov Furthermore, the exploration of halohydrin dehalogenases presents another avenue for the biocatalytic synthesis of halogenated compounds, which could be adapted for the production of bromo-substituted benzoates. nih.govnih.gov The development of robust and highly selective enzymes through protein engineering and directed evolution will be crucial in optimizing these biocatalytic routes for industrial-scale production.
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Alongside biocatalysis, the development of novel chemical catalytic systems is pivotal for enhancing the efficiency and selectivity of this compound synthesis and its subsequent transformations.
Solid Acid Catalysts: Solid acid catalysts are emerging as a superior alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. researchgate.net Research into materials like phosphoric acid-modified montmorillonite (B579905) K10 clay and zinc-incorporated mesoporous silica (B1680970) has demonstrated their effectiveness in esterification reactions. researchgate.net These catalysts offer high reactivity, selectivity, and the advantage of being easily recyclable. Future work will likely involve the design and application of novel solid acid catalysts specifically tailored for the esterification of sterically hindered benzoic acids like 4-bromo-2-methylbenzoic acid, aiming for higher yields and milder reaction conditions. elsevierpure.com
Palladium and Rhodium-Based Catalysts: Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of esters from aryl bromides. nih.govnih.govacs.orgosti.gov Advanced catalyst systems, such as those employing Xantphos as a ligand, have enabled these reactions to be carried out at atmospheric pressure, a significant improvement over traditional high-pressure methods. nih.gov This technology could be applied to the direct synthesis of this compound from a suitable brominated precursor.
Rhodium-catalyzed reactions are also showing great promise for the functionalization of aromatic compounds. acs.orgnih.govrsc.orgacs.org These catalysts can direct the selective addition of various functional groups to the aromatic ring, opening up new pathways for creating novel derivatives of this compound with unique properties.
The table below summarizes some of the novel catalytic systems being explored:
| Catalyst Type | Example | Potential Application for this compound | Key Advantages |
| Biocatalyst | Immobilized Lipases (e.g., Pseudomonas cepacia) | Direct esterification of 4-bromo-2-methylbenzoic acid | Mild reaction conditions, high selectivity, reusable catalyst, environmentally friendly. nih.gov |
| Solid Acid Catalyst | Phosphoric acid modified Montmorillonite K10 | Esterification of 4-bromo-2-methylbenzoic acid | High activity, easy separation and recycling, reduced corrosion. |
| Palladium Catalyst | Pd(OAc)2/Xantphos | Atmospheric pressure carbonylation to form the ester | Milder reaction conditions, high yields, broad substrate scope. nih.gov |
| Rhodium Catalyst | [RhCp*Cl2]2 | Directed C-H functionalization of the aromatic ring | High regioselectivity for creating novel derivatives. rsc.org |
Investigation into New Biomedical and Agrochemical Applications
This compound and its derivatives are valuable building blocks in the synthesis of bioactive molecules. Its precursor, 4-bromo-2-methylbenzoic acid, is utilized in the preparation of compounds with antibacterial activity and in the synthesis of the agrochemical Fluralaner. google.comsigmaaldrich.com
Future research in this area will likely focus on leveraging the unique substitution pattern of this compound to design and synthesize novel compounds with enhanced biological activity. The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to create libraries of new potential drug candidates and agrochemicals. For instance, it can be a starting material for producing isoindolinone derivatives, which are scaffolds of interest in medicinal chemistry. chemicalbook.com
The development of efficient synthetic routes to key intermediates is crucial for drug discovery. For example, chemoenzymatic methods are being employed to produce key intermediates for Src-SH2 inhibitors, highlighting the synergy between novel synthesis techniques and biomedical research. nih.gov The structural motifs accessible from this compound could be explored for their potential as inhibitors of various enzymes or as ligands for receptors implicated in a range of diseases.
Interdisciplinary Research Synergies and Integration into Advanced Technologies
The potential applications of this compound extend beyond the life sciences into the realm of materials science and advanced technologies. The integration of this compound into functional materials is an exciting and rapidly developing area of research.
One of the most promising applications is in the synthesis of liquid crystalline polymers. The precursor, 4-bromo-2-methylbenzoic acid, has been used to create mesogen-jacketed liquid crystalline polymers. chemicalbook.com The rigid, substituted aromatic core of this compound makes it an ideal building block for creating materials with unique optical and electronic properties.
Furthermore, bromo-substituted aromatic compounds are of interest in the field of organic electronics. They can serve as precursors for organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic properties of the resulting materials.
Interdisciplinary collaborations between organic chemists, materials scientists, and physicists will be essential to fully realize the potential of this compound in these advanced technologies. Future research will likely explore its incorporation into novel polymers, supramolecular assemblies, and nanomaterials with tailored functionalities.
Q & A
Q. Advanced Research Focus
Q. Advanced Research Focus
- Electronic effects : The methyl group at position 2 directs bromine to the para position via steric hindrance and ortho/para-directing effects.
- Catalyst optimization : Use FeBr₃ instead of Br₂ to reduce di-bromination byproducts.
- Reaction monitoring : Employ HPLC to track intermediates (retention time ~8–10 min for mono-brominated product) .
What purification strategies are effective for removing persistent by-products during this compound synthesis?
Q. Methodological Focus
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation.
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (mp 181°C, similar to precursor acid ).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .
How can anisotropic displacement parameters in X-ray studies of this compound be refined accurately?
Q. Advanced Research Focus
- SHELXL refinement : Apply the
ANIScommand to model anisotropic thermal motion. - Validation : Use the
ADDSYMtool in WinGX to check for missed symmetry elements . - Displacement ellipsoids : Ensure bromine atoms have ellipsoidal anisotropy values < 0.2 Ų to avoid overinterpretation .
What mechanistic insights explain the stability of this compound under acidic conditions?
Q. Advanced Research Focus
- Steric protection : The 2-methyl group hinders nucleophilic attack on the ester carbonyl.
- Electronic effects : The electron-withdrawing bromine at position 4 stabilizes the ester against hydrolysis.
- Experimental validation : Conduct kinetic studies in H₂SO₄/water mixtures; monitor degradation via ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
